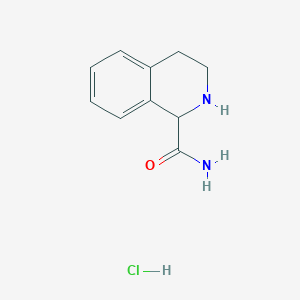
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride is characterized by a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride include a molecular weight of 212.68 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Convenient Synthesis and Derivatives : The three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate are utilized to synthesize 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. Further hydrolysis yields 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids (Schuster, Lázár, & Fülöp, 2010).
Conversion of Carboxylic Acids : A practical method using niobium pentachloride under mild conditions has been described for converting carboxylic acids to corresponding carboxamides, aiding the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures (Nery, Ribeiro, Lopes, & Lopes, 2003).
Ugi-Type Multicomponent Reactions : An Ugi-type reaction involving tetrahydroisoquinoline, isocyanide, and carboxylic acid in the presence of iodoxybenzoic acid (IBX) has been shown to effectively yield 1,2-diacylated adducts, demonstrating the versatility in functionalizing tetrahydroisoquinoline (Ngouansavanh & Zhu, 2007).
Decarboxylation Studies : Research on the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has shown the formation of 4-substituted isoquinoline derivatives, highlighting the chemical transformations possible with this compound (Tachibana, Matsuo, & Yamada, 1968).
Biological Activities and Applications
Antifungal Activity : The structure of N-hydroxyamide of a tetrahydroisoquinolin derivative, showing antifungal activity, has been established using X-ray crystallography and quantum chemical modeling, highlighting the biological potential of these compounds (Davydov et al., 2019).
Anticancer Agents Synthesis : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents. This research emphasizes the therapeutic potential of derivatives of tetrahydroisoquinolines in oncology (Redda, Gangapuram, & Ardley, 2010).
Growth Hormone Secretagogues : Novel series of tetrahydroisoquinoline 1-carboxamides have been shown to be potent growth hormone secretagogues, indicating potential applications in endocrinology (Li et al., 2005).
Analgesic, Anthelmintic, and Insecticidal Activities : Isoquinoline derivatives have exhibited significant analgesic, anthelmintic, and insecticidal activities, highlighting the diverse biological applications of these compounds (Mikhailovskii et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOQWCCJHLJCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




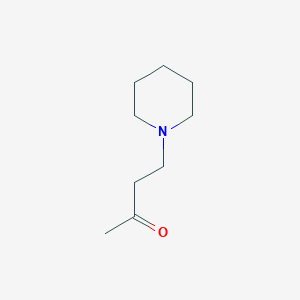
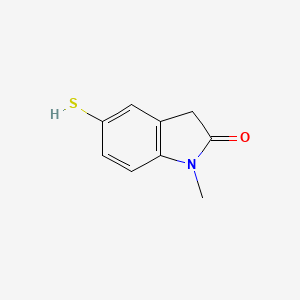
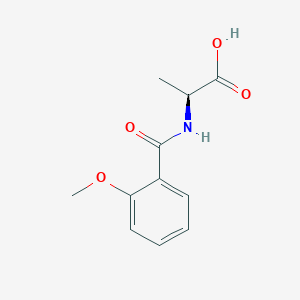
![[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B3379591.png)

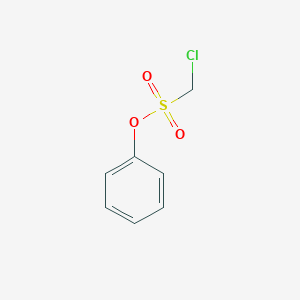
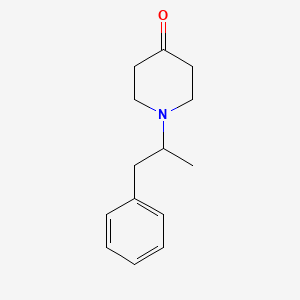
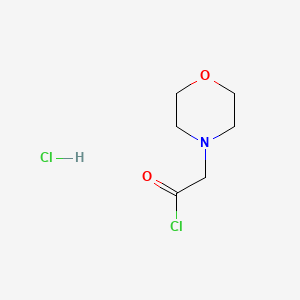
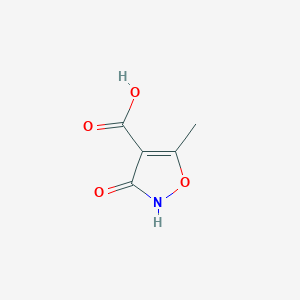
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3379637.png)
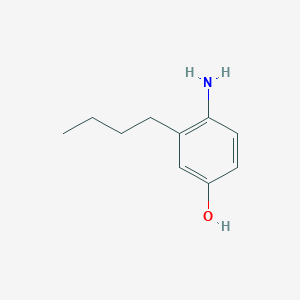
![4-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B3379650.png)
